molecular formula C11H18O2 B13682207 1-Oxaspiro[5.6]dodecan-4-one

1-Oxaspiro[5.6]dodecan-4-one

Cat. No.: B13682207
M. Wt: 182.26 g/mol
InChI Key: QPDPYWOPBSPDPU-UHFFFAOYSA-N
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Description

1-Oxaspiro[56]dodecan-4-one is a spirocyclic compound characterized by a unique structure that includes a spiro-connected oxacycle and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[5.6]dodecan-4-one can be synthesized through a variety of methods. One notable method involves the Prins/pinacol cascade reaction. This process utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials, with a Lewis acid catalyst to facilitate the reaction . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[5.6]dodecan-4-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the oxygen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

1-Oxaspiro[5.6]dodecan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Potential use in the development of bioactive molecules due to its unique structure.

    Medicine: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[5.6]dodecan-4-one largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity.

Comparison with Similar Compounds

  • 1-Oxaspiro[4.5]decan-2-one
  • 1-Oxa-9-azaspiro[5.5]undecane
  • 1-Oxaspiro[5.6]dodecan-4-amine

Uniqueness: 1-Oxaspiro[5.6]dodecan-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of rigidity and flexibility, making it a valuable scaffold in various applications.

Biological Activity

1-Oxaspiro[5.6]dodecan-4-one is an organic compound characterized by its unique spirocyclic structure, which includes a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, presenting data from various studies, including case studies, research findings, and comparative analyses.

Chemical Structure and Properties

This compound features a spirocyclic framework that contributes to its distinct chemical properties. The presence of the ketone group is significant for its reactivity and biological interactions.

Property Details
Molecular Formula C₁₃H₂₄O
Molecular Weight 196.33 g/mol
Functional Groups Ketone, Ether
Structural Features Spirocyclic structure

Anti-Tubercular Properties

A study explored azaspiroketal Mannich bases, which include structural elements akin to those found in this compound. These compounds demonstrated potent anti-mycobacterial activity with MIC values below 5 μM against Mycobacterium bovis BCG . This suggests that this compound may also possess anti-tubercular properties, warranting further investigation.

The mechanism of action for compounds related to this compound often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some spirocyclic compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis . Understanding the precise interactions of this compound within biological systems is crucial for elucidating its potential therapeutic applications.

Case Studies

Several case studies have highlighted the biological potential of spirocyclic compounds:

  • Study on Antifungal Activity : A series of meroterpenoids including oxaspiro structures were evaluated for their antifungal properties against various strains of fungi, demonstrating promising results that could be extrapolated to this compound .
  • Investigating Anti-Tubercular Effects : Research into azaspiroketals indicated that modifications to the spirocyclic framework can significantly enhance anti-tubercular activity, suggesting that similar modifications to this compound could yield beneficial effects .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with other related compounds:

Compound Biological Activity MIC (μg/mL)
This compound Potentially antimicrobialTBD
Azaspiroketal Mannich Bases Anti-mycobacterial< 5
Meroterpenoids (related) Antifungal1.95 - 2.57

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-oxaspiro[5.6]dodecan-4-one

InChI

InChI=1S/C11H18O2/c12-10-5-8-13-11(9-10)6-3-1-2-4-7-11/h1-9H2

InChI Key

QPDPYWOPBSPDPU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CC(=O)CCO2

Origin of Product

United States

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